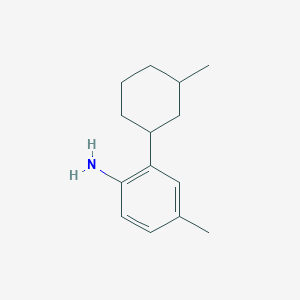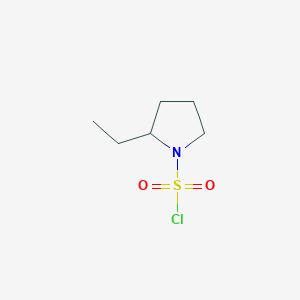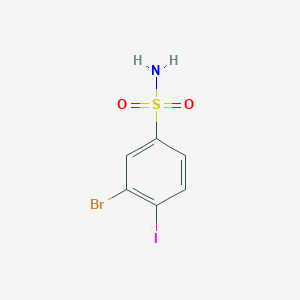
3-Bromo-4-iodobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-iodobenzene-1-sulfonamide is an organosulfur compound with the molecular formula C₆H₅BrINO₂S. It is a derivative of benzene, where the benzene ring is substituted with bromine, iodine, and sulfonamide groups. This compound is primarily used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-iodobenzene-1-sulfonamide typically involves the bromination and iodination of benzene derivatives followed by sulfonamidation. One common method includes:
Bromination: Benzene is brominated using bromine (Br₂) in the presence of a catalyst such as iron (Fe) to form bromobenzene.
Iodination: Bromobenzene is then iodinated using iodine (I₂) and an oxidizing agent like nitric acid (HNO₃) to form 3-bromo-4-iodobenzene.
Sulfonamidation: Finally, 3-bromo-4-iodobenzene is reacted with a sulfonamide reagent, such as chlorosulfonic acid (HSO₃Cl), to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-iodobenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution (SNAr) reactions due to the presence of electron-withdrawing groups.
Coupling Reactions: It is used in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts (Pd) with bases like potassium carbonate (K₂CO₃) in solvents such as toluene or ethanol.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) in ether solvents.
Major Products
Substitution: Formation of substituted benzene derivatives.
Coupling: Formation of biaryl compounds.
Reduction: Formation of amines.
Scientific Research Applications
3-Bromo-4-iodobenzene-1-sulfonamide is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis and is used in the development of new materials and catalysts.
Biology: It is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-Bromo-4-iodobenzene-1-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can mimic the structure of natural substrates, allowing it to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-fluorobenzene-1-sulfonamide
- 3-Bromo-4-chlorobenzene-1-sulfonamide
- 3-Bromo-4-methylbenzene-1-sulfonamide
Uniqueness
3-Bromo-4-iodobenzene-1-sulfonamide is unique due to the presence of both bromine and iodine substituents, which enhance its reactivity and allow for diverse chemical transformations. The combination of these halogens with the sulfonamide group provides a versatile platform for various applications in research and industry.
Properties
Molecular Formula |
C6H5BrINO2S |
|---|---|
Molecular Weight |
361.99 g/mol |
IUPAC Name |
3-bromo-4-iodobenzenesulfonamide |
InChI |
InChI=1S/C6H5BrINO2S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H,(H2,9,10,11) |
InChI Key |
YGXUYJDUJUDPQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


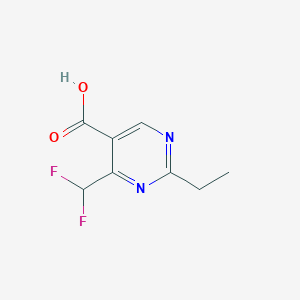
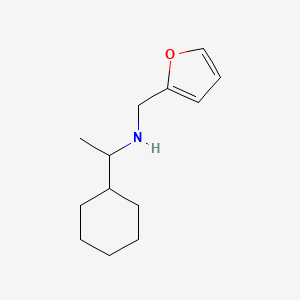
![7-Oxabicyclo[2.2.1]heptane-2-carbohydrazide hydrochloride](/img/structure/B13240602.png)
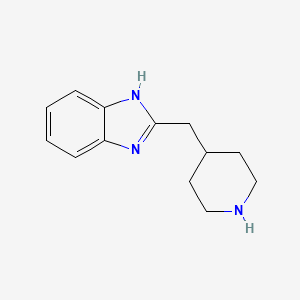


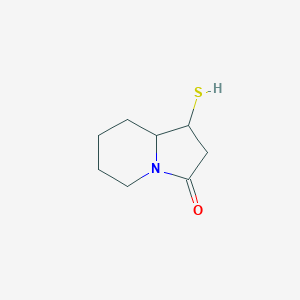
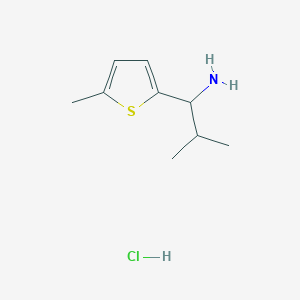
![3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13240639.png)
![5-(chloromethyl)-1-methyl-2-[(trifluoromethyl)sulfanyl]-1H-imidazole](/img/structure/B13240640.png)
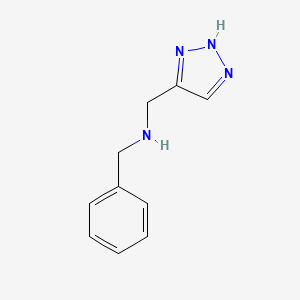
![([1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine](/img/structure/B13240665.png)
